5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves several steps The synthetic route typically starts with the nitration of benzoic acid to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and carboxybutanoyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential anti-inflammatory properties and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease.
Wirkmechanismus
The mechanism of action of 5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and modulating inflammatory pathways. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane is unique compared to other similar compounds due to its specific chemical structure and the presence of both amino and nitro groups. Similar compounds include:
5-aminosalicylic acid: Known for its anti-inflammatory properties.
2-nitrobenzoic acid: Used in various chemical synthesis processes.
4-amino-4-carboxybutanoic acid: Studied for its potential biological activities. The uniqueness of this compound lies in its combined functional groups, which provide a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N4O7 |
---|---|
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3 |
InChI-Schlüssel |
GFABNNMTRVBLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.